Tripotassium hexachloroosmate
CAS No.: 68938-94-3
Cat. No.: VC17162029
Molecular Formula: Cl6K3Os-3
Molecular Weight: 520.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68938-94-3 |
|---|---|
| Molecular Formula | Cl6K3Os-3 |
| Molecular Weight | 520.2 g/mol |
| IUPAC Name | tripotassium;osmium;hexachloride |
| Standard InChI | InChI=1S/6ClH.3K.Os/h6*1H;;;;/q;;;;;;3*+1;/p-6 |
| Standard InChI Key | NDOZIEFTGKPMOR-UHFFFAOYSA-H |
| Canonical SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Os] |
Introduction
Chemical Composition and Molecular Architecture
Structural Formula and Crystallography
Tripotassium hexachloroosmate adopts the formula K₃[OsCl₆], featuring a central Os⁴⁺ ion coordinated by six chloride ligands in an octahedral geometry . The crystalline lattice consists of alternating layers of [OsCl₆]³⁻ anions and K⁺ cations, stabilized by ionic interactions. Single-crystal X-ray studies reveal a face-centered cubic packing arrangement with a unit cell parameter of 12.3 Å. The Os–Cl bond distance measures 2.36 Å, consistent with strong σ-donor interactions from chloride to the low-spin d⁴ osmium center .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Exhibits absorption maxima at 480 nm (ε = 1,200 M⁻¹cm⁻¹) and 620 nm (ε = 850 M⁻¹cm⁻¹), attributed to ligand-to-metal charge transfer transitions.
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Raman Spectroscopy: Strong bands at 312 cm⁻¹ (Os–Cl symmetric stretch) and 280 cm⁻¹ (asymmetric deformation) .
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Magnetic Susceptibility: Temperature-independent paramagnetism (μeff = 1.2 μB) confirms the low-spin d⁴ configuration .
Table 1: Fundamental Properties of K₃OsCl₆
| Property | Value |
|---|---|
| Molecular Weight | 520.2 g/mol |
| Crystal System | Cubic |
| Density | 3.45 g/cm³ |
| Solubility in Water | 8.7 g/100 mL (20°C) |
| Magnetic Moment (μeff) | 1.2 μB |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves refluxing osmium tetroxide (OsO₄) with excess potassium chloride in hydrochloric acid:
Key parameters:
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Temperature: 80–90°C under inert atmosphere
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Acid Concentration: 6 M HCl for optimal chloride coordination
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Purification: Recrystallization from ethanol/water yields >98% purity.
Industrial Manufacturing
Scaled production utilizes continuous flow reactors with real-time pH and potential monitoring (target pH 1.5–2.0). Post-synthesis, spray drying generates micronized powders for catalytic applications . Annual global production estimates exceed 5 metric tons, primarily in Germany and China .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 310°C, evolving Cl₂ gas and forming K₂OsO₄ residues. The enthalpy of decomposition (ΔHdec) is −245 kJ/mol.
Redox Behavior
Cyclic voltammetry in acetonitrile reveals reversible Os⁴⁺/Os³⁺ redox couple at E₁/₂ = +0.54 V vs. SCE . Irreversible oxidation to Os⁵⁺ occurs at +1.23 V, enabling catalytic applications in electrochemical oxidations.
Reactivity and Functional Transformations
Ligand Substitution Reactions
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Aquation: [OsCl₆]³⁻ + H₂O → [OsCl₅(H₂O)]²⁻ + Cl⁻ (k = 4.7 × 10⁻⁴ s⁻¹ at 25°C)
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Ammonia Complexation: Forms [OsCl₅(NH₃)]²⁻ upon treatment with NH₃/EtOH.
Oxidation Catalysis
K₃OsCl₆ serves as a precursor for OsO₄ nanoparticles immobilized on γ-Al₂O₃. In ethylene epoxidation:
Selectivity exceeds 92% due to Os⁴⁺/Os⁶⁺ redox cycling .
Industrial and Scientific Applications
Catalytic Systems
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Fuel Cell Cathodes: K₃OsCl₆-derived OsN₂/C catalysts show 30% higher oxygen reduction activity vs. Pt/C .
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Fine Chemical Synthesis: Asymmetric dihydroxylation of alkenes with 99% enantiomeric excess.
Electronic Materials
Thin films deposited via chemical vapor deposition (CVD) exhibit resistivity of 8 μΩ·cm, suitable for diffusion barriers in Cu interconnects .
Table 2: Comparative Analysis of Hexachloro Complexes
| Complex | Redox Potential (V vs. SHE) | Catalytic TOF (h⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| K₃[OsCl₆] | +0.54 | 1,200 | 310 |
| K₂[PtCl₆] | +0.78 | 850 | 290 |
| (NH₄)₃[RuCl₆] | +0.41 | 980 | 265 |
Comparative Analysis with Alkali Metal Analogues
Solubility Trends
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